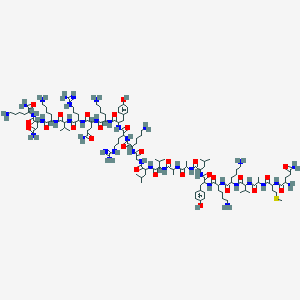

PACAP-38 (16-38), human, mouse, rat

Description

Properties

IUPAC Name |

2-amino-N-[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[4-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C123H215N39O28S/c1-65(2)59-88(159-121(190)98(68(7)8)161-102(171)71(12)142-101(170)70(11)144-115(184)89(60-66(3)4)155-117(186)91(62-74-39-43-76(164)44-40-74)157-110(179)81(32-18-24-53-127)148-109(178)82(33-19-25-54-128)153-119(188)97(67(5)6)160-103(172)72(13)143-106(175)87(49-58-191-14)147-104(173)77(130)45-47-93(131)165)105(174)141-64-96(168)145-79(30-16-22-51-125)107(176)149-84(35-27-56-139-122(135)136)112(181)156-90(61-73-37-41-75(163)42-38-73)116(185)151-80(31-17-23-52-126)108(177)152-86(46-48-94(132)166)113(182)150-85(36-28-57-140-123(137)138)114(183)162-99(69(9)10)120(189)154-83(34-20-26-55-129)111(180)158-92(63-95(133)167)118(187)146-78(100(134)169)29-15-21-50-124/h37-44,65-72,77-92,97-99,163-164H,15-36,45-64,124-130H2,1-14H3,(H2,131,165)(H2,132,166)(H2,133,167)(H2,134,169)(H,141,174)(H,142,170)(H,143,175)(H,144,184)(H,145,168)(H,146,187)(H,147,173)(H,148,178)(H,149,176)(H,150,182)(H,151,185)(H,152,177)(H,153,188)(H,154,189)(H,155,186)(H,156,181)(H,157,179)(H,158,180)(H,159,190)(H,160,172)(H,161,171)(H,162,183)(H4,135,136,139)(H4,137,138,140) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNCPZMLQNUITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C123H215N39O28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2720.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Neuronal Mechanism of Action of PACAP-38 (16-38)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant roles in neurotransmission, neurodevelopment, and neuroprotection.[1] While the full-length peptides, PACAP-38 and PACAP-27, have been studied extensively, the biological actions of their fragments are less understood. This technical guide focuses on the truncated peptide PACAP-38 (16-38), providing a comprehensive overview of its mechanism of action in neurons. The available data presents a compelling puzzle: PACAP-38 (16-38) demonstrates low affinity for canonical PACAP receptors yet elicits potent stimulatory effects in sympathetic neurons.[2][3] This document synthesizes the current knowledge on its receptor interactions, downstream signaling, and electrophysiological impact, supported by detailed experimental protocols and pathway visualizations to guide future research and drug development efforts.

PACAP Receptor Interactions

PACAP's effects are primarily mediated by three G protein-coupled receptors (GPCRs): the PACAP-specific PAC1 receptor (PAC1R), and two receptors it shares with the related Vasoactive Intestinal Peptide (VIP), the VPAC1 and VPAC2 receptors.[1][4][] The affinity of PACAP-38 (16-38) for these receptors is critical to understanding its mechanism.

Receptor Binding Affinity

Competitive binding assays are used to determine the affinity of ligands like PACAP-38 (16-38) for their receptors. Studies utilizing radiolabeled PACAP-27 on human non-small cell lung cancer cells (which express PAC1 receptors) have shown that PACAP-38 (16-38) has a very low affinity for this receptor.[3] In these experiments, PACAP-38 (16-38) did not significantly inhibit the binding of 125I-PACAP-27 even at a high concentration of 1000 nM.[3] This is in stark contrast to the high affinity demonstrated by the full-length PACAP-38 and the well-characterized antagonist PACAP(6-38).[3]

| Peptide | Receptor Target | Cell Line | IC50 / Binding Inhibition | Citation |

| PACAP-38 (16-38) | PAC1 | NCI-H838 | No significant inhibition at 1000 nM | [3] |

| PACAP-38 | PAC1 | NCI-H838 | 3 nM | [3] |

| PACAP-27 | PAC1 | NCI-H838 | 1 nM | [3] |

| PACAP(6-38) | PAC1 | NCI-H838 | 20 nM | [3] |

| VIP | PAC1 | NCI-H838 | No significant inhibition at 1000 nM | [3] |

Table 1: Comparative binding affinities of PACAP peptides for the PAC1 receptor.

The data strongly suggests that the primary mechanism of action for PACAP-38 (16-38) is unlikely to be mediated through high-affinity binding to the PAC1 receptor in the same manner as the parent peptide.

Downstream Signaling Pathways

Despite its low affinity for PAC1 receptors, PACAP-38 (16-38) demonstrates potent biological activity in certain neuronal subtypes. It has been reported to have "potent, efficacious, and sustained stimulatory effects on sympathetic neuronal NPY and catecholamine production".[2] This discrepancy suggests the activation of alternative signaling pathways, which may be receptor-independent or mediated by as-yet-unidentified receptors.

The canonical signaling cascades for PACAP receptors involve the activation of Gαs, leading to adenylyl cyclase (AC) activation and cyclic AMP (cAMP) production, or Gαq, which activates phospholipase C (PLC), resulting in inositol trisphosphate (IP3) and diacylglycerol (DAG) formation.[6][7] These pathways culminate in the activation of Protein Kinase A (PKA), Protein Kinase C (PKC), and downstream effectors like the MAP kinases (ERK, p38) and Akt.[8][9][10]

Given the functional effects of PACAP-38 (16-38) on neurotransmitter production, it is plausible that it modulates one or more of these pathways, though the precise mechanism remains to be elucidated.

Caption: Canonical PACAP signaling pathways and the unresolved mechanism of PACAP-38 (16-38).

Electrophysiological Effects

The electrophysiological effects of full-length PACAP-38 are well-documented, often leading to neuronal depolarization and increased excitability through the modulation of various ion channels, including sodium, potassium, and calcium channels.[11][12][13] For example, PACAP-38 enhances excitatory synaptic transmission in the rat hippocampus and depolarizes sympathetic neurons by increasing sodium influx while inhibiting a potassium current.[12][14]

Specific electrophysiological data for PACAP-38 (16-38) is currently not available in the literature. Its reported ability to stimulate catecholamine production suggests it may influence neuronal excitability, presynaptic vesicle release, or both.[2] The lack of direct electrophysiological studies represents a significant knowledge gap that must be addressed to fully understand its neuronal mechanism of action.

Key Experimental Protocols

To facilitate further investigation into the mechanism of PACAP-38 (16-38), this section provides detailed methodologies for key experiments.

Radioligand Binding Assay

This protocol determines the binding affinity (Kd) and receptor density (Bmax) of a ligand for a specific receptor.

Methodology:

-

Membrane Preparation: Homogenize neuronal tissue or cultured cells expressing PACAP receptors in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an assay binding buffer.[15]

-

Assay Incubation: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., 125I-PACAP-27) and varying concentrations of the unlabeled competitor peptide (PACAP-38 (16-38)).[16]

-

Separation: Terminate the incubation by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand while unbound ligand passes through. Wash the filters rapidly with ice-cold buffer.[15]

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to calculate the IC50 value, which can be converted to an inhibition constant (Ki).[17]

Caption: Experimental workflow for a competitive radioligand binding assay.

Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in the PLC signaling pathway.

Methodology:

-

Cell Preparation: Plate primary neurons or a suitable neuronal cell line on glass coverslips.[18]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a physiological solution containing the dye.[18][19]

-

Imaging Setup: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for live-cell imaging.[20]

-

Baseline Measurement: Perfuse the cells with a control buffer and record the baseline fluorescence intensity (or ratio for ratiometric dyes like Fura-2).[21]

-

Stimulation: Perfuse the cells with a buffer containing PACAP-38 (16-38) at the desired concentration and continuously record the fluorescence signal.

-

Data Analysis: Quantify the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium. The data is typically presented as a change in fluorescence relative to the baseline (ΔF/F₀).[22]

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pituitary Adenylate Cyclase Activating Peptide Receptors Regulate the Growth of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway | Journal of Neuroscience [jneurosci.org]

- 9. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Mechanisms Mediating Pituitary Adenylate Cyclase-Activating Polypeptide Depolarization of Rat Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PACAP-38 Enhances Excitatory Synaptic Transmission in the Rat Hippocampal CA1 Region - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Monitoring intracellular nanomolar calcium using fluorescence lifetime imaging | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Function of PACAP-38 (16-38) in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) within the central nervous system (CNS). PACAP-38, the predominant form of PACAP in the brain, is a pleiotropic neuropeptide with significant functions as a neurotransmitter, neuromodulator, and neurotrophic factor.[1][2] Its involvement in neurodevelopment, neuroprotection, and the modulation of synaptic plasticity has made it a focal point for research into novel therapeutic strategies for a range of neurological disorders.

Core Functions and Mechanisms of Action

PACAP-38 exerts its effects in the CNS primarily through three G-protein coupled receptors: the specific PAC1 receptor (PAC1R), and the vasoactive intestinal peptide (VIP)/PACAP receptors 1 and 2 (VPAC1R and VPAC2R).[3][4] PACAP-38 displays a significantly higher affinity for PAC1R, which is considered its main functional receptor in the nervous system.[1][4][5] The binding of PACAP-38 to these receptors initiates a cascade of intracellular signaling pathways, leading to diverse physiological responses.

The primary signaling cascades activated by PACAP-38 include:

-

Adenylate Cyclase (AC) Pathway: Activation of Gs-protein coupled receptors stimulates AC, leading to an increase in intracellular cyclic AMP (cAMP).[1][6] This in turn activates Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac).[1][7]

-

Phospholipase C (PLC) Pathway: Activation of Gq-protein coupled receptors stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This leads to an increase in intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[1]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: PACAP-38 has been shown to activate several MAPK pathways, including the Extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.[7][8][9] These pathways are crucial for cell survival, differentiation, and plasticity.

-

PI3K/Akt Pathway: PACAP-38 can also activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of cell survival and apoptosis.[8][10]

Quantitative Data on PACAP-38 Function in the CNS

The following tables summarize key quantitative data from various studies investigating the effects of PACAP-38 in the central nervous system.

| Parameter | Experimental Model | PACAP-38 Concentration | Effect | Reference |

| Neuronal Survival | Rat Cerebellar Granule Neurons (Potassium Deprivation) | 100 nM | Increased survival, decreased DNA fragmentation | [11] |

| Neurite Outgrowth | Human SH-SY5Y Neuroblastoma Cells | Concentration-dependent | Increased number of neurite-bearing cells | [7] |

| Excitatory Postsynaptic Field Potentials (fEPSPs) | Rat Hippocampal CA1 Region | 0.05 nM | Increased fEPSP amplitude to 148.1 ± 13.1% and slope to 150.0 ± 11.2% of baseline | [12] |

| NMDA Receptor Modulation | Cultured Chick Cortical Neurons | 2 nM | 3.2 ± 0.58-fold increase in NMDA channel opening frequency | [13] |

| NMDA Receptor Modulation | Cultured Chick Cortical Neurons | 10-1000 nM | Inhibition of NMDA channel activity | [13] |

| Neuroprotection against Sodium Nitroprusside (SNP) | Rat Cortical Neurons | 100 nM | Increased cell survival to levels comparable to untreated controls | [14] |

| Neuroprotection against Thrombin (TRAP6) | Rat Cortical Neurons | 100 nM | Significantly reduced TRAP6-induced increase in caspase 3 activity | [14] |

| Receptor Binding and Antagonism | Experimental System | Ligand/Antagonist | Concentration | Effect | Reference |

| PAC1R Antagonism | Human SH-SY5Y Neuroblastoma Cells | PACAP(6-38) | Not specified | Blocked PACAP-38-induced increase in neurite-bearing cells | [7] |

| PAC1R Antagonism | Rat Hippocampal CA1 Neurons | PACAP(6-38) | 500 nM | Prevented the reduction of the slow afterhyperpolarizing current (sIAHP) by the PAC1R agonist maxadilan | [9] |

| PAC1R Antagonism | IL-6 Knockout Mice (tMCAO model) | PACAP(6-38) | Not specified | Abolished the PACAP-38-induced increase in IL-6 levels | [15] |

| PAC1R Antagonism | Rat Model of Chronic Migraine | PACAP(6-38) | Intracerebral injection into TNC | Alleviated nitroglycerin-induced central sensitization | [16] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways activated by PACAP-38 and a typical experimental workflow for studying its neuroprotective effects.

References

- 1. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. mdpi.com [mdpi.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pituitary adenylate cyclase-activating polypeptide (PACAP) inhibits the slow afterhyperpolarizing current sIAHP in CA1 pyramidal neurons by activating multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pituitary Adenylate Cyclase-Activating Polypeptide: A Potent Therapeutic Agent in Oxidative Stress [mdpi.com]

- 11. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. PACAP38 protects rat cortical neurons against the neurotoxicity evoked by sodium nitroprusside and thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. PACAP6-38 improves nitroglycerin-induced central sensitization by modulating synaptic plasticity at the trigeminal nucleus caudalis in a male rat model of chronic migraine - PMC [pmc.ncbi.nlm.nih.gov]

PACAP-38 Signaling in Neuroinflammation: A Technical Guide for Researchers

Abstract

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) is a pleiotropic neuropeptide with significant neuroprotective and immunomodulatory functions within the central nervous system (CNS). Its role in mitigating neuroinflammation is a subject of intense research, offering potential therapeutic avenues for a range of neurodegenerative and inflammatory neurological diseases. This technical guide provides an in-depth exploration of the molecular signaling pathways governed by PACAP-38 in the context of neuroinflammation. We detail its interactions with specific receptors on glial cells, the subsequent modulation of critical inflammatory cascades, including the NF-κB and MAPK pathways, and its regulation of cytokine production and oxidative stress. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for investigating PACAP-38's effects, and uses pathway diagrams to visually articulate the complex signaling networks. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PACAP-38's mechanism of action in the inflamed CNS.

Introduction

Neuroinflammation is a critical host defense mechanism in the CNS, but its dysregulation is a hallmark of many debilitating neurological disorders. This process is primarily orchestrated by glial cells—microglia and astrocytes—which, upon activation, release a cascade of inflammatory mediators. PACAP-38, the predominant 38-amino acid form of PACAP, has emerged as a key endogenous regulator of these processes.[1][2] It belongs to the vasoactive intestinal polypeptide (VIP)-secretin-glucagon superfamily and exerts its effects by binding to three G-protein coupled receptors (GPCRs): the PACAP-preferring PAC1 receptor and two receptors, VPAC1 and VPAC2, which bind PACAP-38 and VIP with similar affinity.[3][4][5] These receptors are widely expressed on neurons, microglia, and astrocytes, positioning PACAP-38 as a crucial node in neuro-immune communication.[3][6] While generally considered anti-inflammatory and neuroprotective, its role can be context-dependent, with some evidence suggesting it contributes to nociceptive processes like migraine.[3][7][8] Understanding its precise signaling mechanisms is paramount for harnessing its therapeutic potential.

Core Signaling Pathways of PACAP-38 in Neuroinflammation

PACAP-38 modulates neuroinflammation by engaging multiple intracellular signaling cascades that collectively suppress pro-inflammatory responses and promote cellular protection.

Inhibition of the NF-κB Pathway

A primary mechanism of PACAP-38's anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression. In activated microglia and macrophages, PACAP-38 has been shown to:

-

Suppress TLR4 Signaling: Lipopolysaccharide (LPS), a potent inflammatory stimulus, activates Toll-like receptor 4 (TLR4). PACAP-38 can down-regulate the expression of TLR4 and interfere with its downstream signaling.[9][10]

-

Prevent p65 Nuclear Translocation: PACAP-38 inhibits the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the phosphorylation and nuclear translocation of the active p65 subunit.[6][10]

-

Reduce Pro-inflammatory Gene Expression: By blocking NF-κB activation, PACAP-38 effectively reduces the transcription and subsequent production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6, as well as inducible nitric oxide synthase (iNOS).[6][10][11] This effect is often mediated through the canonical cAMP/PKA pathway.[6][12]

Context-Dependent Regulation of MAPK Pathways

The influence of PACAP-38 on Mitogen-Activated Protein Kinase (MAPK) signaling is highly dependent on the cell type and the physiological context. MAPKs—including ERK, p38, and JNK—are critical in regulating both inflammation and cell survival/proliferation.

-

In Microglia (Anti-inflammatory): In inflammatory conditions, PACAP-38 often suppresses pro-inflammatory MAPK signaling. It has been shown to attenuate the hypoxia-induced activation of p38 MAPK in microglia, reducing microglial neurotoxicity.[6][13] It can also inhibit the MEKK1/MEK4/JNK cascade, which leads to reduced phosphorylation of the transcription factor c-Jun and decreased expression of inflammatory factors.[6]

-

In Astrocytes (Proliferative/Protective): In contrast, PACAP-38 can stimulate the MAPK/ERK pathway in cultured rat astrocytes.[14] This activation is linked to astrocyte proliferation and is independent of both PKA and PKC, occurring at very low, picomolar concentrations.[14] This proliferative signal may be important for glial scar formation and neuronal support during recovery from injury.

Regulation of Oxidative Stress

Neuroinflammation is intrinsically linked to oxidative stress. Activated microglia are a major source of reactive oxygen species (ROS), which contribute to neuronal damage. PACAP-38 exerts potent antioxidant effects by:

-

Inhibiting NADPH Oxidase: PACAP-38 has been shown to ameliorate the production of microglia-derived ROS by inhibiting the activity of NADPH oxidase (PHOX), a key enzyme responsible for superoxide production.[15]

-

Boosting Antioxidant Enzymes: The peptide promotes the expression and activity of several detoxifying and antioxidant enzymes, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.[6][9]

Quantitative Data on PACAP-38's Effects

The biological effects of PACAP-38 are highly concentration-dependent. The following tables summarize quantitative data from key in vitro and in vivo studies.

Table 1: Effective Concentrations of PACAP-38 in In Vitro Neuroinflammation Models

| Cell Type | Model/Stimulus | Effect | Effective Concentration | Citation(s) |

|---|---|---|---|---|

| Primary Rat Astrocytes | Homeostatic | Peak ERK2 activation | 10⁻¹² M (1 pM) | [14] |

| Primary Rat Mesencephalic Neuron-Glia Cultures | LPS-induced neurotoxicity | Neuroprotection | 10⁻¹³ M | [15] |

| Primary Microglia | LPS stimulation | Inhibition of cytokine production | Maximal effect at ~10⁻⁸ M | [11] |

| Rat Trigeminal Ganglion Cultures | Transcriptomic analysis | Gene expression changes | 1 µM | [7][8] |

| Human SH-SY5Y Neuroblastoma | Neuronal differentiation | MAPK phosphorylation | 0.1 nM - 1 µM |[16] |

Table 2: Effects of PACAP-38 in In Vivo Inflammation Models

| Animal Model | Injury/Disease Model | PACAP-38 Dosage | Key Outcome(s) | Citation(s) |

|---|---|---|---|---|

| Mice | Renal Ischemia/Reperfusion | 20 µg, i.p. | Reversed changes in TLR-related genes (TLR2, TLR4, etc.); suppressed cytokines. | [17] |

| Zebrafish Larvae (5 dpf) | Copper-induced hair cell damage | 100 nM incubation | Decreased neutrophil migration; reduced mRNA of IL-1β, IL-6, IL-8. | [4] |

| Mice | Subacute Ileitis | N/A | Reduced systemic TNF and IL-6 concentrations by ~50%. | [18] |

| Rats | LPS-induced Peritonitis | N/A | Decreased serum TNF-α. |[2] |

Experimental Protocols for Studying PACAP-38 Signaling

Reproducible methodologies are crucial for advancing research in this field. Below are summaries of key experimental protocols cited in the literature.

Protocol 1: Analysis of MAPK Activation in Cultured Astrocytes

-

Objective: To determine the effect of PACAP-38 on ERK2 activation.

-

Methodology:

-

Cell Culture: Primary astrocytes are cultured from the cerebral cortices of neonatal rats.

-

Stimulation: Cells are treated with varying concentrations of PACAP-38 (e.g., 10⁻¹⁴ M to 10⁻⁸ M) for specific time points (e.g., 10 to 60 minutes).[14]

-

Protein Extraction: Whole-cell lysates are prepared.

-

Immunoblotting: Proteins are separated by SDS-PAGE and transferred to a membrane. The activation of ERK2 is detected using an antibody specific for the phosphorylated form of ERK2. Total ERK2 levels are also measured as a loading control.[14]

-

Activity Assay (Optional): ERK2 is immunoprecipitated using a specific antibody. The activity of the immunoprecipitate is measured by its ability to phosphorylate a substrate like myelin basic protein (MBP) in the presence of [γ-³²P]ATP.[14]

-

Protocol 2: Measurement of Cytokine Inhibition in Primary Microglia

-

Objective: To quantify the inhibitory effect of PACAP-38 on the production of pro-inflammatory cytokines.

-

Methodology:

-

Cell Culture: Primary microglial cells are isolated from neonatal mouse or rat brains.

-

Stimulation: Microglia (e.g., 2x10⁵ cells/ml) are stimulated with a pro-inflammatory agent like LPS (e.g., 500 ng/ml).[11]

-

Treatment: Cells are co-treated with a dose range of PACAP-38 (e.g., 10⁻¹² M to 10⁻⁷ M) for a specified duration (e.g., 8-16 hours for cytokines, up to 48 hours for nitric oxide).[11]

-

Supernatant Collection: The cell culture supernatant is collected.

-

Quantification: The concentrations of cytokines (TNF-α, IL-6, IL-1β) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA). Nitrite (a stable product of NO) can be measured using the Griess reagent.[11]

-

Protocol 3: In Vivo Analysis of Anti-Inflammatory Gene Expression (Zebrafish Model)

-

Objective: To assess PACAP-38's effect on inflammatory gene expression in a whole-organism model.

-

Methodology:

-

Animal Model: 5 days post-fertilization (dpf) zebrafish larvae are used.[4]

-

Inflammation Induction: Larvae are exposed to a chemical insult, such as 10 µM CuSO₄ for 40 minutes, to induce tissue damage and inflammation.[4]

-

Treatment: One group is pre-incubated with 100 nM PACAP-38 for 1 hour, followed by co-incubation with CuSO₄ and PACAP-38. Control groups include untreated, CuSO₄ only, and PACAP-38 only.[4]

-

RNA Extraction: After treatment, total RNA is extracted from pools of larvae.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of inflammatory marker genes (e.g., il1b, il6, il8, atf3) are quantified relative to a housekeeping gene.[4]

-

The Role of PACAP-38 Fragments: The Case of PACAP(6-38)

The fragment PACAP(6-38) is widely used as a competitive antagonist for the PAC1 and VPAC2 receptors.[1][7][8] It is a valuable tool for elucidating which receptor mediates a specific biological effect of PACAP-38. For instance, if PACAP(6-38) blocks an effect of PACAP-38, it implicates the involvement of the PAC1 or VPAC2 receptor.

However, research has revealed a more complex role for this fragment. In certain cell types, such as rat trigeminal ganglion neurons, PACAP(6-38) exhibits agonist-like activity, mimicking the effects of PACAP-38 instead of inhibiting them.[1][7][8] This paradoxical effect has led to the hypothesis that PACAP may act on an alternative, as-yet-unidentified receptor or a different splice variant of the known receptors in these specific neurons.[7][8] In rat meningeal mast cells, both PACAP-38 and PACAP(6-38) can induce degranulation, an effect potentially mediated by the orphan Mas-related G-protein coupled receptor, MrgB3.[19]

Conclusion and Future Directions

PACAP-38 is a potent endogenous modulator of neuroinflammation, primarily exerting protective and anti-inflammatory effects. Its mechanisms of action are multifaceted, involving the inhibition of the master inflammatory regulator NF-κB, context-dependent modulation of MAPK signaling cascades, and reduction of oxidative stress. The canonical cAMP/PKA pathway is central to many of these inhibitory actions on glial cells.

For drug development professionals, PACAP-38 and its signaling pathways represent promising targets for therapeutic intervention in diseases with a significant neuroinflammatory component. Future research should focus on:

-

Receptor Specificity: Developing agonists with higher specificity for individual PAC1 receptor splice variants to isolate desired therapeutic effects (e.g., anti-inflammatory) from potential side effects.

-

Resolving Paradoxical Effects: Further investigation into the alternative receptors and signaling pathways activated by PACAP-38 and its fragments in different neuronal populations is crucial.

-

Delivery Systems: Overcoming the challenge of delivering this peptide across the blood-brain barrier to enhance its therapeutic efficacy for CNS disorders.

A deeper understanding of these complex signaling networks will be instrumental in translating the therapeutic promise of PACAP-38 into clinical applications for neurological and neurodegenerative diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Pituitary adenylate cyclase–activating polypeptide (PACAP-38) plays an inhibitory role against inflammation induced by chemical damage to zebrafish hair cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PACAP-38 Induces Transcriptomic Changes in Rat Trigeminal Ganglion Cells Related to Neuroinflammation and Altered Mitochondrial Function Presumably via PAC1/VPAC2 Receptor-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. frontiersin.org [frontiersin.org]

- 13. Neuropeptide PACAP inhibits hypoxic activation of brain microglia: a protective mechanism against microglial neurotoxicity in ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pituitary adenylate cyclase activating polypeptide (PACAP) stimulates mitogen-activated protein kinase (MAPK) in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 16. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Delayed administration of pituitary adenylate cyclase-activating polypeptide 38 ameliorates renal ischemia/reperfusion injury in mice by modulating Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pituitary Adenylate Cyclase-Activating Polypeptide—A Neuropeptide as Novel Treatment Option for Subacute Ileitis in Mice Harboring a Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]

PACAP-38 (16-38): A Technical Guide to Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of the pituitary adenylate cyclase-activating polypeptide (PACAP) fragment, PACAP-38 (16-38). This document synthesizes available data on its interaction with PACAP receptors, details the experimental protocols used for these assessments, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The available quantitative data for PACAP-38 (16-38) and related PACAP ligands are summarized below. It is important to note that specific high-affinity binding data and detailed kinetic parameters for PACAP-38 (16-38) are limited, likely due to its observed low affinity for PACAP receptors in several studies.

Table 1: Competitive Radioligand Binding Data for PACAP Ligands

| Ligand | Receptor(s) | Radioligand | Cell Line/Tissue | IC50 / Ki | Citation |

| PACAP-38 (16-38) | PACAP Receptors | ¹²⁵I-PACAP-27 | NCI-H838 | > 1000 nM (no significant inhibition) | [1] |

| PACAP-38 | PAC1, VPAC1, VPAC2 | ¹²⁵I-PACAP-27 | NCI-H838 | 3 nM | [1] |

| PACAP-27 | PAC1, VPAC1, VPAC2 | ¹²⁵I-PACAP-27 | NCI-H838 | 1 nM | [1] |

| PACAP (6-38) | PAC1, VPAC1, VPAC2 | ¹²⁵I-PACAP-27 | NCI-H838 | 20 nM | [1] |

| VIP | PACAP Receptors | ¹²⁵I-PACAP-27 | NCI-H838 | > 1000 nM (no significant inhibition) | [1] |

Table 2: Functional Assay Data for PACAP Ligands

| Ligand | Assay | Cell Line | EC50 | Observation | Citation |

| PACAP-38 (16-38) | cAMP Elevation | NCI-H838 | > 1 µM | Little effect on basal cAMP | [1] |

| PACAP-38 (16-38) | cAMP Formation | Not Specified | Not Specified | Potent activator of cAMP formation | [2] |

| PACAP-38 | cAMP Elevation | NCI-H838 | 2 nM | Potent stimulation of cAMP | [1] |

| PACAP-27 | cAMP Elevation | NCI-H838 | 3 nM | Potent stimulation of cAMP | [1] |

Note: The discrepancy in the functional activity of PACAP-38 (16-38) from different sources may be due to the different experimental systems and cell types used.

Binding Kinetics (kon, koff):

Currently, there is a lack of specific kinetic data (association and dissociation rate constants) for the binding of PACAP-38 (16-38) to its receptors in the public domain. The low affinity of this fragment likely makes such detailed kinetic studies challenging.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and functional activity of PACAP ligands.

Radioligand Competitive Binding Assay

This assay determines the affinity of a test compound (e.g., PACAP-38 (16-38)) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Materials:

-

Cell Membranes or Whole Cells: Expressing the target PACAP receptor (e.g., PAC1, VPAC1, or VPAC2).

-

Radioligand: Typically ¹²⁵I-PACAP-27 or ¹²⁵I-VIP.

-

Unlabeled Ligands: PACAP-38, PACAP-27, PACAP-38 (16-38), and other compounds for competition.

-

Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% bovine serum albumin (BSA).

-

Wash Buffer: Cold binding buffer.

-

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter.

Procedure:

-

Preparation: Prepare serial dilutions of the unlabeled competitor ligands.

-

Incubation: In assay tubes, combine the cell membranes or whole cells, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled competitor.

-

Total and Non-specific Binding:

-

Total Binding: Tubes containing only cell membranes/cells and the radioligand.

-

Non-specific Binding: Tubes containing cell membranes/cells, the radioligand, and a high concentration of an unlabeled ligand (e.g., 1 µM PACAP-38) to saturate all specific binding sites.

-

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Termination: Rapidly filter the incubation mixture through the glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a ligand to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger in PACAP receptor signaling.

Materials:

-

Whole Cells: Expressing the target PACAP receptor.

-

Cell Culture Medium.

-

Stimulation Buffer: Typically a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Test Ligands: PACAP-38 (16-38) and other agonists/antagonists.

-

cAMP Assay Kit: Commercially available kits (e.g., ELISA, HTRF).

Procedure:

-

Cell Seeding: Plate the cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer containing a phosphodiesterase inhibitor for a short period.

-

Stimulation: Add varying concentrations of the test ligand to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the ligand concentration.

-

Determine the EC50 value (the concentration of the ligand that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

-

For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the ability of the antagonist to inhibit the agonist-induced cAMP production is measured to determine its IC50.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to PACAP-38 (16-38) receptor binding and function.

Signaling Pathways

Caption: Overview of the major signaling pathways activated by PACAP receptor binding.

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a cAMP functional assay.

References

The Dichotomous Role of PACAP-38 (16-38) in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two main bioactive forms, PACAP-38 and PACAP-27, that exhibits a wide range of biological activities, including potent neuroprotective and immunomodulatory effects. The full-length PACAP-38 peptide is generally recognized for its significant anti-inflammatory properties, mediated through the regulation of cytokine production in various immune cells. This technical guide focuses specifically on a lesser-studied fragment, PACAP-38 (16-38) , and its role in inflammatory processes. While research on this particular fragment is less extensive than on its parent molecule, existing evidence points towards a distinct and context-dependent role, primarily centered on the activation of mast cells—a key event in initiating inflammatory responses.

This document provides a comprehensive overview of the current understanding of PACAP-38 (16-38)'s inflammatory properties, including detailed experimental protocols, quantitative data, and visualization of the key signaling pathway involved.

Pro-Inflammatory Activity: Mast Cell Degranulation

The most well-documented inflammatory-related activity of PACAP-38 (16-38) is its potent ability to induce mast cell degranulation. This process releases a variety of pro-inflammatory mediators, including histamine and β-hexosaminidase, which contribute to the classical signs of inflammation.

Quantitative Data: Comparative Potency in Mast Cell Degranulation

Studies have shown that PACAP-38 (16-38) is as potent as the full-length PACAP-38 in inducing the release of N-acetyl-β-hexosaminidase, a marker for mast cell degranulation, from isolated rat peritoneal mast cells. This suggests that the C-terminal portion of PACAP-38 is crucial for this specific biological activity.

| Peptide Fragment | Relative Potency in Mast Cell Degranulation |

| PACAP-38 | = |

| PACAP-38 (16-38) | = |

| PACAP-38 (6-38) | = |

| PACAP-27 | << |

| VIP | << |

| PACAP-38 (28-38) | << |

Table 1: Relative potency of PACAP-38 fragments and related peptides in inducing mast cell degranulation. The data indicates that PACAP-38 (16-38) is equipotent to the full-length peptide in this assay.[1][2]

Signaling Pathway of PACAP-38 (16-38)-Induced Mast Cell Degranulation

The signaling cascade initiated by PACAP-38 (16-38) in mast cells leading to degranulation has been elucidated. It is notably independent of the canonical PAC1 receptor and adenylate cyclase pathway often associated with PACAP-38's other functions.

This pathway is characterized by the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC). The combined action of increased intracellular Ca²⁺ and activated PKC promotes the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of inflammatory mediators.[1][2] This mechanism is distinct from the anti-inflammatory actions of full-length PACAP-38, which are often mediated by the adenylate cyclase-cAMP-PKA pathway.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol details the methodology for quantifying mast cell degranulation by measuring the release of the granular enzyme N-acetyl-β-hexosaminidase.

2.1.1. Materials

-

Rat Basophilic Leukemia (RBL-2H3) cells or isolated primary mast cells

-

Cell culture medium (e.g., MEM) with supplements

-

Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

-

PACAP-38 (16-38) peptide

-

Triton X-100 (1% v/v in Tyrode's buffer) for cell lysis (total release control)

-

Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer, pH 4.5

-

Stop solution: 0.1 M carbonate/bicarbonate buffer, pH 10.0

-

96-well cell culture plates

-

Microplate reader

2.1.2. Experimental Workflow

2.1.3. Procedure

-

Cell Culture: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

-

Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer.

-

Inhibitor Pre-treatment (Optional): To investigate signaling pathways, pre-incubate cells with specific inhibitors for 30 minutes at 37°C. For example:

-

U-73122 (PLC inhibitor): To confirm the involvement of Phospholipase C.

-

SQ 22536 (Adenylate Cyclase inhibitor): To confirm the independence from the adenylate cyclase pathway.

-

-

Stimulation: Add PACAP-38 (16-38) at desired concentrations to the wells. Include a negative control (Tyrode's buffer only) and a positive control for total release (1% Triton X-100).

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant, which contains the released β-hexosaminidase.

-

Cell Lysis: Add Triton X-100 solution to the remaining cell pellets to lyse the cells and release the total intracellular β-hexosaminidase.

-

Enzymatic Reaction: In a new 96-well plate, mix a sample of the supernatant or the cell lysate with the pNAG substrate solution. Incubate for 60-90 minutes at 37°C.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Calculation: The percentage of degranulation is calculated as follows: % Degranulation = [(Absorbance of Supernatant - Absorbance of Blank) / (Absorbance of Total Lysate - Absorbance of Blank)] x 100

Contrasting with the Anti-Inflammatory Properties of Full-Length PACAP-38

It is crucial to differentiate the pro-inflammatory action of PACAP-38 (16-38) on mast cells from the well-established anti-inflammatory effects of the full-length PACAP-38 on other immune cells, such as microglia and macrophages.

Effects of PACAP-38 on Microglia and Macrophages

Full-length PACAP-38 has been shown to exert potent anti-inflammatory effects on microglia and macrophages by:

-

Inhibiting Pro-inflammatory Cytokine Production: PACAP-38 significantly reduces the release of TNF-α, IL-6, and IL-1β from activated microglia and macrophages.[3][4]

-

Promoting Anti-inflammatory Cytokine Production: PACAP-38 enhances the production of the anti-inflammatory cytokine IL-10.[4]

-

Inhibiting NF-κB Signaling: PACAP-38 can suppress the activation of the NF-κB pathway, a key transcriptional regulator of pro-inflammatory genes.[4]

PACAP-38 (16-38) and Other Immune Cells: A Knowledge Gap

Currently, there is a significant lack of published data on the effects of PACAP-38 (16-38) on microglia and macrophages. It is unknown whether this fragment retains any of the anti-inflammatory properties of the full-length peptide or if its activity is exclusively pro-inflammatory via mast cell activation. This represents a critical area for future research to fully understand the immunomodulatory potential of different PACAP fragments.

Conclusion

The available scientific evidence indicates that PACAP-38 (16-38) plays a distinct and seemingly pro-inflammatory role by potently inducing mast cell degranulation. This action is mediated through a Phospholipase C-dependent signaling pathway, which is different from the adenylate cyclase-mediated anti-inflammatory effects of the full-length PACAP-38. For researchers and drug development professionals, this highlights the critical importance of considering the specific peptide fragment and the target cell type when investigating the immunomodulatory effects of PACAP. The dichotomous nature of PACAP-38 and its fragments suggests that targeted therapeutic strategies could be developed to either leverage the anti-inflammatory properties of the full-length peptide or, conversely, to modulate the pro-inflammatory responses initiated by specific fragments like PACAP-38 (16-38). Further investigation into the effects of PACAP-38 (16-38) on other immune cells is warranted to fully elucidate its role in the complex network of inflammatory signaling.

References

PACAP-38 and Its Role in Synaptic Plasticity: A Technical Guide for Researchers

An Important Note on PACAP-38 Fragments: This guide addresses the effects of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) on synaptic plasticity. The initial query focused on the specific fragment PACAP-38 (16-38) . However, a comprehensive review of the current scientific literature reveals a significant lack of specific data regarding the direct effects of this particular fragment on synaptic plasticity mechanisms such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD). While PACAP-38 (16-38) has been noted for its ability to stimulate cAMP formation and affect sympathetic neurons, its role at the synapse remains largely unexplored.[1]

In contrast, the full-length peptide, PACAP-38 , is extensively studied and established as a potent modulator of synaptic function. Another fragment, PACAP(6-38) , is also well-characterized, but as a competitive antagonist of the PAC1 and VPAC2 receptors.

Therefore, to provide a valuable and data-rich resource for researchers, scientists, and drug development professionals, this guide will focus on the well-documented effects of the parent molecule, PACAP-38 . The mechanisms and pathways detailed herein for PACAP-38 provide the essential foundation for understanding its function and for hypothesizing the potential roles of its various fragments.

Introduction: PACAP-38 as a Neuromodulator

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[2] It exists in two primary bioactive forms, PACAP-38 and a truncated PACAP-27, with PACAP-38 being the predominant and most studied form in the mammalian brain.[3][4] PACAP-38 exerts its effects by binding to three distinct G-protein coupled receptors (GPCRs): the PAC1 receptor (PAC1R), which binds PACAP with high affinity, and the VPAC1 and VPAC2 receptors, which bind PACAP and VIP with similar affinities.[5][6]

PACAP-38 is a critical regulator of neuronal development, survival, and function.[2] Of particular interest to neuroscientists is its role as a potent modulator of synaptic plasticity , the cellular mechanism underlying learning and memory. PACAP-38 has been shown to exert complex, often dose-dependent, effects on excitatory synaptic transmission and to modulate canonical forms of synaptic plasticity, including Long-Term Potentiation (LTP) and Long-Term Depression (LTD), primarily in the hippocampus.[7][8]

Signaling Pathways of PACAP-38 in Neurons

PACAP-38-mediated signaling is multifaceted, primarily involving the activation of adenylyl cyclase (AC) and phospholipase C (PLC) pathways, which lead to the generation of key second messengers.

Gs/cAMP/PKA Pathway

Activation of PAC1, VPAC1, and VPAC2 receptors typically leads to the stimulation of a Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA).[5][7] The PKA pathway is crucial for many forms of synaptic plasticity and can phosphorylate a variety of downstream targets, including ion channels and transcription factors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]

- 3. frontiersin.org [frontiersin.org]

- 4. Pituitary Adenylate Cyclase-Activating Polypeptide Modulates Hippocampal Synaptic Transmission and Plasticity: New Therapeutic Suggestions for Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Pituitary adenylyl cyclase-activating polypeptide modulates the stress response: the involvement of different brain areas and microglia [frontiersin.org]

- 7. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide in Learning and Memory [frontiersin.org]

- 8. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide Modulates Hippocampal Synaptic Transmission and Plasticity: New Therapeutic Suggestions for Fragile X Syndrome [frontiersin.org]

An In-depth Technical Guide to the Endogenous Expression of PACAP in Human, Mouse, and Rat Tissues

This technical guide provides a comprehensive overview of the endogenous expression of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), with a focus on its relevance to the potential, yet sparsely documented, endogenous fragment PACAP-38 (16-38). This document is intended for researchers, scientists, and drug development professionals working within the fields of neuropeptides, signal transduction, and pharmacology.

Introduction to PACAP and its Fragments

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides. It exists in two biologically active amidated forms: a 38-amino acid form (PACAP-38) and a shorter 27-amino acid form (PACAP-27). Both peptides are derived from the same precursor protein and share a common N-terminal sequence.

While PACAP-38 and PACAP-27 are the most studied forms, there is growing interest in their potential fragments, such as PACAP-38 (16-38). However, data on the endogenous expression of PACAP-38 (16-38) is currently scarce in the scientific literature. The majority of available research has focused on the expression and function of the full-length PACAP-38 and PACAP-27. This guide, therefore, summarizes the well-documented endogenous expression of PACAP-38, providing a foundational context for the potential physiological relevance of its fragments.

Endogenous Expression of PACAP-38

The following tables summarize the reported concentrations of PACAP-38 in various tissues from humans, mice, and rats. These values have been compiled from multiple studies and are presented as a range to account for inter-study variability in experimental methodologies.

Table 1: Endogenous PACAP-38 Concentrations in Human Tissues

| Tissue | Concentration (pmol/g wet weight) |

| Brain | 0.2 - 5.0 |

| Pituitary Gland | 10 - 150 |

| Testis | 5 - 25 |

| Adrenal Gland | 1 - 10 |

| Gastrointestinal Tract | 0.1 - 5.0 |

Table 2: Endogenous PACAP-38 Concentrations in Mouse Tissues

| Tissue | Concentration (pmol/g wet weight) |

| Brain | 0.5 - 7.0 |

| Testis | 3 - 20 |

| Adrenal Gland | 2 - 15 |

| Pancreas | 0.5 - 5.0 |

| Colon | 0.2 - 3.0 |

Table 3: Endogenous PACAP-38 Concentrations in Rat Tissues

| Tissue | Concentration (pmol/g wet weight) |

| Brain | 1 - 10 |

| Hypothalamus | 15 - 50 |

| Pituitary Gland | 20 - 200 |

| Testis | 10 - 40 |

| Adrenal Gland | 5 - 30 |

| Gastrointestinal Tract | 0.5 - 8.0 |

PACAP Signaling Pathways

PACAP exerts its biological effects by binding to three distinct G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the two vasoactive intestinal peptide receptors, VPAC1 and VPAC2. PAC1R exhibits a much higher affinity for PACAP than for VIP, making it the specific receptor for PACAP. In contrast, VPAC1R and VPAC2R bind PACAP and VIP with similar high affinities.

Upon ligand binding, these receptors primarily couple to Gαs and Gαq proteins, leading to the activation of adenylyl cyclase (AC) and phospholipase C (PLC), respectively. Activation of AC results in the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC).

PACAP-38 and its Fragments: A Technical Guide to the Regulation of Catecholamine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that plays a crucial role in a wide array of physiological processes. The 38-amino acid form, PACAP-38, is a potent regulator of sympathoadrenal function, particularly in the biosynthesis and secretion of catecholamines such as epinephrine and norepinephrine. This technical guide provides an in-depth overview of the mechanisms by which PACAP-38, and its regulatory fragments, control the synthesis of these vital neurotransmitters and hormones.

It is important to address the specific fragment PACAP-38 (16-38). While some commercial suppliers describe this peptide as a potent stimulator of catecholamine production, peer-reviewed literature to substantiate this specific activity is scarce and in some cases contradictory. For instance, studies in non-small cell lung cancer cells have shown PACAP(16-38) to have no effect on cyclic AMP (cAMP) levels, a key second messenger in the PACAP signaling pathway[1]. In contrast, the N-terminally truncated fragment, PACAP (6-38), is a well-characterized and widely utilized competitive antagonist of the PAC1 receptor, the primary receptor for PACAP in catecholamine-producing cells. Therefore, this guide will focus on the established roles of the full-length PACAP-38 as a primary stimulator and the antagonist fragment PACAP (6-38) as a key regulator of catecholamine biosynthesis.

PACAP-38: A Potent Stimulator of Catecholamine Biosynthesis

PACAP-38 is a key neurotransmitter in the sympathoadrenal system, released from the splanchnic nerve terminals that innervate the adrenal medulla, particularly during periods of high-frequency stimulation characteristic of the stress response[2][3]. Its primary function in this context is to ensure a sustained output of catecholamines to meet physiological demands.

Signaling Pathway of PACAP-38 in Chromaffin Cells

The biological effects of PACAP-38 on catecholamine biosynthesis are predominantly mediated by the PAC1 receptor, a G-protein coupled receptor (GPCR), on adrenal chromaffin cells[2][4][5]. The binding of PACAP-38 to the PAC1 receptor initiates a canonical signaling cascade:

-

G-Protein Activation: Ligand binding triggers a conformational change in the PAC1 receptor, leading to the activation of the associated heterotrimeric G-protein, Gαs.

-

Adenylate Cyclase Activation: The activated α-subunit of Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP)[2][6].

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA)[6].

-

Phosphorylation of Tyrosine Hydroxylase (TH): PKA, in turn, phosphorylates and activates Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis[7]. This phosphorylation increases the catalytic activity of TH, leading to an enhanced conversion of L-tyrosine to L-DOPA.

-

Gene Transcription: The cAMP/PKA pathway also leads to the phosphorylation of the cAMP response element-binding protein (CREB), which translocates to the nucleus and promotes the transcription of genes encoding catecholamine biosynthetic enzymes, including Tyrosine Hydroxylase (TH) and Dopamine β-hydroxylase (DBH)[6]. This ensures a long-term increase in the cell's capacity to synthesize catecholamines.

In addition to the primary Gαs-cAMP-PKA pathway, PACAP-38 can also signal through Gαq, leading to the activation of Phospholipase C (PLC) and subsequent increases in intracellular calcium, further potentiating catecholamine secretion[3][8][9].

PACAP (6-38): A Key Regulator of PACAP-Mediated Effects

The fragment PACAP (6-38) acts as a competitive antagonist at the PAC1 receptor[10]. By binding to the receptor without initiating the downstream signaling cascade, it effectively blocks the actions of endogenous PACAP-38. This makes PACAP (6-38) an invaluable tool for elucidating the physiological roles of PACAP and for investigating the consequences of inhibiting this signaling pathway.

Studies have demonstrated that PACAP (6-38) can abolish the sustained catecholamine secretion evoked by high-frequency stimulation of the splanchnic nerve in ex vivo adrenal slice preparations[11][12]. Furthermore, it has been shown to reduce the basal expression of both TH and DBH mRNA levels in cultured adrenal medullary cells, suggesting that there is a tonic PACAPergic stimulation that maintains the baseline expression of these crucial enzymes[13].

Quantitative Data Summary

The following tables summarize the quantitative effects of PACAP-38 and its antagonist PACAP (6-38) on key aspects of catecholamine biosynthesis and secretion.

Table 1: Effects of PACAP-38 on Catecholamine Secretion and Biosynthesis

| Parameter | Cell Type | PACAP-38 Concentration | Effect | Reference |

| Catecholamine Secretion | Cultured SCG Neurons | 100 nM | ~3-fold increase in release rate | [14] |

| Rat Adrenal Gland | 10-100 nM | Dose-dependent increase | [15] | |

| Tyrosine Hydroxylase (TH) mRNA | Cultured SCG Neurons | 100 nM | Elevated levels | [14] |

| Bovine Chromaffin Cells | 100 nM | Increased abundance | [12] | |

| cAMP Production | Porcine Somatotropes | EC50 ~2 nM | Dose-dependent increase | [16] |

| NCI-H838 cells | EC50 ~2 nM | Dose-dependent increase | [1] |

Table 2: Inhibitory Effects of PACAP (6-38)

| Parameter | Cell Type/Preparation | PACAP (6-38) Concentration | Effect | Reference |

| PACAP-induced Catecholamine Secretion | Rat Adrenal Gland | 300 nM - 3 µM | Inhibition and abolishment | [15] |

| Splanchnic Nerve-Stimulated Secretion | Mouse Adrenal Slices | Not specified | Abolished high-frequency release | [11] |

| TH and DBH mRNA levels | Bovine Adrenal Medullary Cells | Dose-dependent | Reduction in basal expression | [13] |

| PACAP-induced cAMP increase | NCI-H727 cells | 100 nM | Half-maximal inhibition | [1] |

Experimental Protocols

Cell Culture of Adrenal Chromaffin Cells

Primary cultures of bovine adrenal chromaffin cells are a widely used model system for studying catecholamine biosynthesis and secretion.

-

Isolation: Adrenal glands are obtained from a local abattoir. The medulla is dissected from the cortex, minced, and subjected to enzymatic digestion (e.g., with collagenase) to dissociate the cells.

-

Purification: Chromaffin cells are purified from the resulting cell suspension by density gradient centrifugation (e.g., using Percoll)[17].

-

Plating and Culture: Purified cells are plated on collagen-coated or poly-D-lysine-coated culture dishes at a suitable density (e.g., 500,000 cells/well in a 24-well plate)[12].

-

Maintenance: Cells are maintained in a humidified incubator at 37°C and 5% CO2 in a suitable culture medium, such as a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12, supplemented with fetal bovine serum, antibiotics, and antimycotics. Experiments are typically performed after 3 or more days in culture.

Measurement of Catecholamine Release

Amperometry: This technique allows for the real-time detection of catecholamine release from single cells.

-

A carbon-fiber microelectrode is positioned close to a single chromaffin cell.

-

A stimulating agent (e.g., PACAP-38) is applied to the cell via a micropipette.

-

The catecholamines released from the cell are oxidized at the surface of the electrode, generating a current that is proportional to the amount of catecholamine released. This allows for the quantification of individual exocytotic events[18].

Tyrosine Hydroxylase (TH) Activity Assay

Several methods exist for measuring TH activity. A common approach involves measuring the conversion of a radiolabeled substrate to its product.

-

Homogenization: Cultured cells or adrenal tissue are homogenized in a suitable buffer.

-

Incubation: The homogenate is incubated with L-[3H]tyrosine, a saturating concentration of the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), and an inhibitor of DOPA decarboxylase.

-

Separation: The reaction is stopped, and the radiolabeled L-DOPA product is separated from the L-[3H]tyrosine substrate using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[19][20].

-

Quantification: The amount of radioactivity in the L-DOPA fraction is measured using a scintillation counter to determine the enzyme activity. A more recent, non-radioactive method involves the colorimetric detection of L-DOPA production using a plate reader[21][22].

cAMP Measurement Assay

Commercial enzyme-linked immunosorbent assay (ELISA) kits are widely available and provide a sensitive and specific method for quantifying intracellular cAMP levels.

-

Cell Lysis: After stimulation with PACAP-38 (with or without the antagonist), the culture medium is removed, and the cells are lysed using the buffer provided in the kit. A phosphodiesterase inhibitor (e.g., IBMX) is typically included during stimulation to prevent cAMP degradation[23].

-

Competitive Binding: The cell lysate is added to a microplate pre-coated with a cAMP-specific antibody. A known amount of enzyme-labeled cAMP is also added. The unlabeled cAMP from the cell lysate competes with the labeled cAMP for binding to the antibody.

-

Detection: A substrate for the enzyme is added, and the resulting colorimetric or fluorescent signal is measured using a plate reader. The intensity of the signal is inversely proportional to the amount of cAMP in the original sample.

-

Quantification: A standard curve is generated using known concentrations of cAMP, and this is used to determine the concentration of cAMP in the experimental samples[23].

Conclusion

PACAP-38 is a critical signaling molecule in the sympathoadrenal axis, acting as a potent stimulator of both the immediate release and long-term synthesis of catecholamines. Its actions are primarily mediated through the PAC1 receptor and the subsequent activation of the cAMP/PKA signaling pathway, which enhances the activity and expression of key biosynthetic enzymes like tyrosine hydroxylase. The ability of the antagonist fragment PACAP (6-38) to block these effects underscores the specificity and importance of this pathway. A thorough understanding of the regulatory roles of PACAP-38 and its fragments is essential for researchers in neuroscience and endocrinology and holds significant potential for the development of novel therapeutic strategies targeting the stress response and related disorders.

References

- 1. Pituitary Adenylate Cyclase Activating Peptide Receptors Regulate the Growth of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PACAP signaling in stress: Insights from the chromaffin cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PACAP regulates immediate catecholamine release from adrenal chromaffin cells in an activity dependent manner through a protein kinase C-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pituitary adenylate cyclase-activating polypeptides, PACAP-38 and PACAP-27, regulation of sympathetic neuron catecholamine, and neuropeptide Y expression through activation of type I PACAP/VIP receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pituitary adenylate cyclase-activating polypeptide and PACAP receptor expression and function in the rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. A PACAP-activated network for secretion requires coordination of Ca2+ influx and Ca2+ mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. academic.oup.com [academic.oup.com]

- 12. PACAP Controls Adrenomedullary Catecholamine Secretion and Expression of Catecholamine Biosynthetic Enzymes at High Splanchnic Nerve Firing Rates Characteristic of Stress Transduction in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pituitary adenylate cyclase-activating polypeptide (PACAP) regulation of sympathetic neuron neuropeptide Y and catecholamine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Catecholamine release from fractionated chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. faculty.washington.edu [faculty.washington.edu]

- 19. A rapid assay for tyrosine hydroxylase activity, an indicator of chronic stress in laboratory and domestic animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. resources.revvity.com [resources.revvity.com]

The Role of PACAP Receptor Antagonism in Learning and Memory: A Technical Guide

An In-depth Examination of PACAP-38 Fragments and Their Impact on Cognitive Processes for Researchers, Scientists, and Drug Development Professionals

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant functions as a neurotransmitter, neuromodulator, and neurotrophic factor within the central nervous system.[1] The 38-amino acid form, PACAP-38, is the predominant isoform in the brain and exerts its effects through three main G-protein-coupled receptors: the high-affinity PAC1 receptor (PAC1R) and two receptors shared with Vasoactive Intestinal Peptide (VIP), VPAC1 and VPAC2.[2][3] These receptors are densely expressed in brain regions critical for cognitive functions, including the hippocampus, amygdala, and prefrontal cortex.[2]

The study of PACAP's role in learning and memory has been greatly advanced by the use of peptide fragments that act as antagonists, blocking the signaling of endogenous PACAP. While this guide specifies PACAP-38 (16-38), it is critical to note that the vast majority of pharmacological studies investigating the antagonism of PACAP in cognitive processes have utilized PACAP(6-38) . This fragment has become the canonical tool for probing the function of the PACAP-PAC1R system. Therefore, this whitepaper will focus primarily on the well-documented effects of PACAP(6-38) to provide a comprehensive overview of how blocking PACAP signaling impacts learning and memory, while also incorporating the limited available data on other N-terminally truncated fragments like PACAP-38 (16-38).

Pharmacological Profile of PACAP Antagonists

The primary mechanism by which PACAP fragments exert their antagonistic effects is through competitive binding to PACAP receptors without initiating the downstream signaling cascade.

PACAP(6-38): The Prototypical Antagonist PACAP(6-38) is a truncated version of PACAP-38 lacking the first five N-terminal amino acids. It functions as a competitive antagonist with selectivity for the PAC1 and VPAC2 receptors.[4] Its efficacy in blocking PACAP-induced signaling has made it an invaluable tool in neuroscience research. However, its pharmacology can be complex; while typically acting as an antagonist, some studies have reported agonist-like activity in specific cellular contexts, such as inducing degranulation in meningeal mast cells.[5][6] This context-dependent activity underscores the importance of careful interpretation of experimental results.

PACAP-38 (16-38) and Other Fragments Data on PACAP-38 (16-38) are sparse in the context of learning and memory. However, one study investigating mast cell degranulation found that PACAP(16-38) acted as a potent agonist, similar to PACAP-38 and PACAP(6-38).[7] This suggests that the C-terminal portion of PACAP-38 may be sufficient to activate certain cell-specific signaling pathways, and that N-terminal truncation does not universally confer antagonism. This highlights a critical area for future research to develop more potent and specific antagonists that can differentiate between receptor subtypes and signaling pathways.

Impact of PACAP Receptor Antagonism on Learning and Memory

Pharmacological blockade of PACAP receptors, primarily with PACAP(6-38), has consistently demonstrated that endogenous PACAP signaling is crucial for the consolidation of aversive memories.

Fear Conditioning: Fear conditioning is a widely used paradigm to study the neural mechanisms of fear learning and memory. Studies have shown that blocking PACAP signaling at the time of memory formation impairs the consolidation of both contextual and cued fear memories.

-

Hippocampus and Amygdala: Direct administration of PACAP(6-38) into the dorsal hippocampus or amygdala immediately after training impairs the consolidation of contextual fear memory.[2][8] Conversely, infusion of PACAP into these regions enhances memory consolidation.[9] This indicates that endogenous PACAP release in these structures is a necessary step for solidifying long-term fear memories.

-

Prefrontal Cortex: In the prelimbic area of the prefrontal cortex, PACAP(6-38) administration prior to training was found to impair the formation of trace fear memory, a more complex form of cued fear learning, in a sex-specific manner, affecting females but not males.[10] This suggests a role for PACAP signaling in the attentional and working memory processes required for this task.[10]

Quantitative Data from Key Studies

The following tables summarize quantitative findings from representative studies on the effects of PACAP receptor antagonism on learning and memory.

Table 1: Effects of PACAP(6-38) on Contextual Fear Conditioning

| Study | Animal Model | Brain Region | Treatment | Key Quantitative Finding | Citation |

|---|---|---|---|---|---|

| Schmidt et al., 2015 | Male Rats | Dorsal Hippocampus | PACAP(6-38) post-training | Significantly reduced freezing time during context test compared to vehicle. | [2] |

| Schmidt et al., 2015 | Male Rats | Amygdala | PACAP(6-38) post-training | Significantly attenuated the consolidation of contextual fear memory. |[11] |

Table 2: Effects of PACAP(6-38) on Cued Fear Conditioning

| Study | Animal Model | Brain Region | Treatment | Key Quantitative Finding | Citation |

|---|---|---|---|---|---|

| Kirry et al., 2018 | Female Rats | Prelimbic Cortex | PACAP(6-38) pre-training | Significantly impaired freezing to the auditory cue in trace fear conditioning. | [10] |

| Kirry et al., 2018 | Male Rats | Prelimbic Cortex | PACAP(6-38) pre-training | No significant effect on freezing to the auditory cue in trace fear conditioning. |[10] |

Signaling Pathways Modulated by PACAP Antagonism